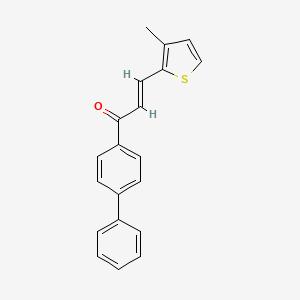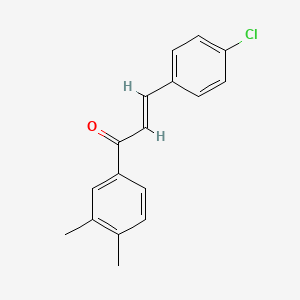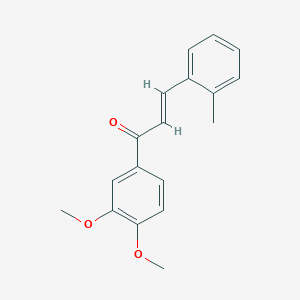![molecular formula C20H22O3 B6355234 (2E)-1-(3,4-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one CAS No. 214264-39-8](/img/structure/B6355234.png)
(2E)-1-(3,4-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(3,4-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, also known as 2E-DMPPP, is a chemical compound found in nature that has been studied for its potential pharmacological and biological applications. It is a derivative of the phenylpropene family of compounds and has been found to possess a wide range of biological activities including anti-inflammatory, antioxidant, anti-cancer, and anti-bacterial properties. In addition, 2E-DMPPP has been used in a variety of scientific research applications, such as in the study of gene expression, metabolic pathways, and protein-protein interactions.
Aplicaciones Científicas De Investigación
(2E)-1-(3,4-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has been used in a variety of scientific research applications, such as in the study of gene expression, metabolic pathways, and protein-protein interactions. It has been found to have a significant effect on the expression of genes involved in the regulation of cell cycle, apoptosis, and cell differentiation. In addition, (2E)-1-(3,4-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has been used to study the role of certain metabolic pathways in the regulation of cell growth and differentiation. It has also been used to study protein-protein interactions and to identify potential drug targets.
Mecanismo De Acción
The mechanism of action of (2E)-1-(3,4-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is not yet fully understood. However, it is believed to act as a modulator of gene expression and to affect the activity of certain enzymes involved in metabolic pathways. It is also thought to interact with certain proteins and to affect their activity, which could lead to changes in the expression of certain genes.
Biochemical and Physiological Effects
(2E)-1-(3,4-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, antioxidant, anti-cancer, and anti-bacterial properties. In addition, it has been found to have a significant effect on the expression of genes involved in the regulation of cell cycle, apoptosis, and cell differentiation. It has also been found to have a significant effect on the activity of certain enzymes involved in metabolic pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (2E)-1-(3,4-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one in laboratory experiments has several advantages. It is a relatively simple and cost-effective compound to synthesize, and it has been found to have a wide range of biological activities. In addition, it has been found to have a significant effect on the expression of genes involved in the regulation of cell cycle, apoptosis, and cell differentiation. However, the use of (2E)-1-(3,4-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one in laboratory experiments also has some limitations. It is not yet fully understood how it works, and there is still much to be learned about its mechanism of action. In addition, it has not been tested in humans, so its possible side effects are still unknown.
Direcciones Futuras
There are several potential future directions for research involving (2E)-1-(3,4-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one. One potential direction is to further investigate its mechanism of action and its effects on gene expression and metabolic pathways. In addition, further research could be conducted to determine its potential therapeutic applications, such as its use in the treatment of cancer or other diseases. Another potential direction for research is to explore its use in the development of new drugs or drug targets. Finally, further research could be conducted to determine its potential side effects and to develop methods to minimize or eliminate these side effects.
Métodos De Síntesis
(2E)-1-(3,4-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one can be synthesized from the reaction of 3,4-dimethoxyphenylacetaldehyde and propan-2-ylbenzene using a Wittig reaction. This reaction involves the formation of a Wittig reagent, which is a phosphonium ylide, from the reaction of a phosphonium salt with a base. This Wittig reagent then reacts with the aldehyde to form the desired product. This method of synthesis produces a product with high purity and yields and is considered to be a reliable and efficient method for the synthesis of (2E)-1-(3,4-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one.
Propiedades
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-14(2)16-8-5-15(6-9-16)7-11-18(21)17-10-12-19(22-3)20(13-17)23-4/h5-14H,1-4H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHHSWGYZJFOBU-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B6355152.png)
![2,10-Diaza-9-(2-fluorophenyl)-5,5-dimethyl-14-nitrotricyclo[9.4.0.0<3,8>]pentadeca-1(15),3(8),11(12),13-tetraen-7-one](/img/structure/B6355159.png)



![4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one](/img/structure/B6355187.png)



![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3,4-dimethylphenyl)prop-2-en-1-one](/img/structure/B6355222.png)



